molecular formula C6H12O2S B107516 Methyl 3-(ethylsulfanyl)propanoate CAS No. 18673-13-7

Methyl 3-(ethylsulfanyl)propanoate

Cat. No.: B107516
CAS No.: 18673-13-7
M. Wt: 148.23 g/mol
InChI Key: HKZAEFYOTHDMNN-UHFFFAOYSA-N
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Description

Methyl 3-(ethylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propanoate backbone with an ethylsulfanyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylsulfanyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(ethylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(ethylsulfanyl)propanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(ethylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 3-(ethylsulfanyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: Lacks the ethylsulfanyl group, making it less reactive in redox reactions.

    Ethyl 3-(methylsulfanyl)propanoate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

    Methyl 3-(methylsulfanyl)propanoate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.

Uniqueness

Methyl 3-(ethylsulfanyl)propanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-ethylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZAEFYOTHDMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286548
Record name Methyl 3-(ethylsulfanyl)propanoate
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Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18673-13-7
Record name Methyl 3-(ethylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18673-13-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 46447
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, methyl ester
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46447
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Record name Methyl 3-(ethylsulfanyl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3-(ethylthio)-, methyl ester
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